molecular formula C9H8N4O2S B1422308 [2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid CAS No. 1219828-13-3

[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid

Cat. No. B1422308
M. Wt: 236.25 g/mol
InChI Key: UFBPFVSHWCAGIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid” is a chemical compound . It is similar to 2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylamino)acetic acid and 2-(Pyrimidin-2-ylamino)acetic acid .


Molecular Structure Analysis

The molecular structure of “[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid” can be represented by the InChI code 1S/C6H7N3O2/c10-5(11)4-9-6-7-2-1-3-8-6/h1-3H,4H2,(H,10,11)(H,7,8,9) .


Physical And Chemical Properties Analysis

“[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid” is a solid . Its molecular weight is 222.23 .

Scientific Research Applications

1. Development of Inhibitors for Cyclin-Dependent Kinase-2

  • This compound has been investigated for its role as an inhibitor of cyclin-dependent kinase-2 (CDK2), a protein crucial for cell cycle regulation. Researchers have explored its synthesis, structure-activity relationships (SAR), and biological activity, finding some analogues with potent inhibitory properties against CDK2 (Wang et al., 2004).

2. Structural Characterization and Spectral Analysis

  • The structural and spectral properties of analogs of this compound, such as imidazo[1,2-a]pyrimidin-2-yl-acetic acid, have been extensively studied. These studies include X-ray crystallography and vibrational spectroscopy, providing insights into their molecular interactions and structural dynamics (Dylong et al., 2016).

3. Synthesis of Heterocyclic Systems

  • Researchers have used similar compounds as reagents for synthesizing various heterocyclic systems. These studies explore the synthesis of derivatives like pyrimidinones and their potential applications (Stanovnik et al., 1990).

4. Antagonistic Activities

  • Studies have also focused on the use of these compounds as CRTH2 antagonists, potentially useful for treating diseases such as asthma and allergic rhinitis. These investigations include the analysis of isotopically enriched analogues (Expert Opinion on Therapeutic Patents, 2010).

5. Antitumor and Antiproliferative Effects

  • There is ongoing research into the antitumor and antiproliferative effects of phenylamide derivatives of similar compounds. These studies aim to develop potent and selective anti-tumor drugs, with some compounds showing high antiproliferative potency on specific cancer cell lines (Liu et al., 2011).

6. Stem Cell Research

  • A derivative of this compound, known as thiazovivin, has been identified as a small molecule that improves the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. The synthesis of thiazovivin and its structural analysis contribute significantly to stem cell research (Ries et al., 2013).

7. Synthesis and Biological Evaluation of Novel Derivatives

  • There's ongoing research on synthesizing and evaluating the biological activity of various derivatives of this compound. These studies aim to understand their potential as antibacterial and antifungal agents, as well as their effectiveness against resistant bacterial strains (Alsahib & Dhedan, 2021).

properties

IUPAC Name

2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S/c14-7(15)4-6-5-16-9(12-6)13-8-10-2-1-3-11-8/h1-3,5H,4H2,(H,14,15)(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBPFVSHWCAGIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257988
Record name 2-(2-Pyrimidinylamino)-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid

CAS RN

1219828-13-3
Record name 2-(2-Pyrimidinylamino)-4-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219828-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Pyrimidinylamino)-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 3
Reactant of Route 3
[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 4
Reactant of Route 4
[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 5
[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.